molecular formula C15H16N2O5S B5686084 3,4-dimethoxy-N-(4-sulfamoylphenyl)benzamide

3,4-dimethoxy-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B5686084
M. Wt: 336.4 g/mol
InChI Key: GZSOJVUFPTZFNM-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(4-sulfamoylphenyl)benzamide is a benzamide derivative featuring a 3,4-dimethoxy-substituted aromatic ring linked via an amide bond to a 4-sulfamoylphenyl group. This structure confers unique physicochemical and biological properties, making it relevant in drug discovery for targeting enzymes such as glucokinase (GK) and transglutaminase-2 (TG2) .

Properties

IUPAC Name

3,4-dimethoxy-N-(4-sulfamoylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-21-13-8-3-10(9-14(13)22-2)15(18)17-11-4-6-12(7-5-11)23(16,19)20/h3-9H,1-2H3,(H,17,18)(H2,16,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSOJVUFPTZFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-(4-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dimethoxy-N-(4-sulfamoylphenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Position and Binding Affinity

The position of methoxy groups on the benzamide ring significantly impacts molecular interactions:

  • 3,4-Dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide (): Replacing the sulfamoylphenyl group with a pyrazole moiety results in a binding energy of -8.57 kcal/mol to FGFR-1, driven by hydrogen bonds (Glu A:562, Ala A:564) and π-alkyl interactions . This highlights the importance of the amide-linked substituent in target engagement.
  • 2,4-Dimethoxy-N-(4-sulfamoylbenzyl)benzamide (): A positional isomer with 2,4-dimethoxy groups and a methylene-bridged sulfamoylbenzyl group. The altered substitution pattern likely reduces steric hindrance but may compromise binding specificity compared to the 3,4-dimethoxy analog .

Table 1: Binding Energy and Key Interactions of Benzamide Analogs

Compound Target Protein Binding Energy (kcal/mol) Key Interactions
3,4-Dimethoxy-N-(4-sulfamoylphenyl)benzamide GK, TG2 Not reported H-bond with Arg63 (GK)
3,4-Dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl) FGFR-1 -8.57 Glu A:562, Ala A:564
(E)-3-(3-Methoxyphenyl)prop-2-enoic acid FGFR-1 -6.09 Leu A:484, Glu A:486

Functional Group Modifications and Activity

Sulfamoyl vs. Carboxy and Thiazole Groups
  • Sulfamoyl Phenyl Derivatives: The sulfamoyl group in this compound facilitates H-bonding with Arg63 in GK, critical for allosteric activation . Analogous compounds with carboxyphenyl groups (e.g., 2-hexanoylamino-1-(4-carboxyphenyl)benzamide) exhibit 67–72% PCAF HAT inhibition, suggesting carboxy groups enhance π-π stacking but lack sulfamoyl’s dual H-bond donor/acceptor capacity .
Methoxy vs. Bulky Hydrophobic Groups
  • 3,4-Dimethoxy-N-(4-Methoxyphenyl)Benzamide (): Replacing sulfamoyl with methoxy reduces polarity (MW = 287.3 vs. 350.4) and may enhance membrane permeability but diminishes target-specific interactions .

Role of Acyl Chains and Scaffold Modifications

  • Long Acyl Chains: In PCAF HAT inhibitors (), 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide (79% inhibition) demonstrates that extended acyl chains enhance activity, likely through van der Waals interactions . However, this compound relies on sulfamoyl rather than acyl groups for binding, suggesting divergent mechanisms.
  • Heterocyclic Additions: Compounds like 3,4-dimethoxy-N-(4-oxo-4H-chromen-2-yl)benzamide () incorporate chromenone moieties, redirecting activity toward kinase or antioxidant pathways .

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